1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
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Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.9 g/mol. The purity is usually 95%.
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Biological Activity
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a compound of interest due to its potential biological activities, which include antibacterial, antimalarial, and enzyme inhibitory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound features a piperazine core substituted with a benzodioxole moiety and a chlorophenylsulfonyl group. This unique structure is believed to contribute to its diverse biological effects.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various synthesized derivatives found that certain piperazine compounds displayed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, while showing weaker effects against others like Escherichia coli and Staphylococcus aureus .
Compound | Bacterial Strain | Activity Level |
---|---|---|
This compound | Salmonella typhi | Moderate |
This compound | Bacillus subtilis | Strong |
This compound | E. coli | Weak |
This compound | Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound has also been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In studies, derivatives of this compound exhibited strong inhibitory activity against AChE, which is crucial for neuropharmacological applications. The IC50 values for some derivatives ranged significantly, indicating varying levels of potency .
Enzyme | IC50 Value (µM) | Activity |
---|---|---|
Acetylcholinesterase (AChE) | 2.14 ± 0.003 | Strong Inhibitor |
Urease | 0.63 ± 0.001 | Highly Active |
Antimalarial Activity
Similar compounds have shown promise in antimalarial activity. For instance, benzodioxole derivatives were tested against Plasmodium falciparum, demonstrating significant inhibition of parasite growth in vitro. This suggests that the structural features of the compound may confer antimalarial properties as well .
Case Studies
A notable case study involved the synthesis of various piperazine derivatives for their pharmacological evaluation. The study highlighted that compounds with a benzodioxole moiety exhibited enhanced biological activity compared to their counterparts lacking this structure. The research focused on both in vitro assays and in vivo models, confirming the therapeutic potential of these compounds against malaria and bacterial infections .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-2-4-16(5-3-15)26(22,23)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPLINGRRZIOKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.